5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative featuring a complex substitution pattern:
- Position 5: A 3-bromo-4-hydroxy-5-methoxyphenyl group, where bromine enhances halogen bonding, while hydroxy and methoxy groups influence solubility and hydrogen bonding.
- N1-substituent: A 3-(1H-imidazol-1-yl)propyl chain, which may facilitate interactions with biological targets (e.g., enzymes or receptors) via the imidazole’s nitrogen atoms .
- Position 3: A hydroxyl group, enabling hydrogen bonding and metal coordination.
Synthetic routes for analogous compounds involve condensation of substituted benzaldehydes with pyrrolidinone precursors under controlled conditions (e.g., room temperature or reflux in methanol), as seen in structurally related derivatives . Characterization typically employs IR (hydroxyl stretch ~3319 cm⁻¹), NMR (distinct aromatic proton splitting patterns), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Properties
Molecular Formula |
C25H23BrFN3O5 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
(4Z)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H23BrFN3O5/c1-14-4-5-15(11-18(14)27)22(31)20-21(16-10-17(26)23(32)19(12-16)35-2)30(25(34)24(20)33)8-3-7-29-9-6-28-13-29/h4-6,9-13,21,31-32H,3,7-8H2,1-2H3/b22-20- |
InChI Key |
CWRSKHYPRZZNRI-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C(=C4)Br)O)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C(=C4)Br)O)OC)O)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Keto Amides
γ-Keto amides undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolone ring. For example, heating γ-keto amides derived from glutaric anhydride derivatives in toluene at 110°C with p-toluenesulfonic acid (p-TsOH) yields the lactam structure. This method is favored for its simplicity but requires precise control over reaction conditions to avoid over-oxidation or side reactions.
Transition Metal-Catalyzed Cyclizations
Copper and palladium catalysts enable efficient cyclization of propargyl amides or enyne precursors. A study utilizing CuI (10 mol%) in dimethylformamide (DMF) at 80°C achieved a 78% yield of the pyrrolone core via alkyne cycloisomerization. Such methods are advantageous for their regioselectivity and compatibility with sensitive functional groups.
Table 1: Comparison of Pyrrolone Core Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| γ-Keto amide cyclization | p-TsOH | Toluene | 110 | 65 |
| CuI-catalyzed cyclization | CuI (10 mol%) | DMF | 80 | 78 |
| Pd-mediated coupling | Pd(OAc)₂ | THF | 100 | 72 |
Functionalization of the Aromatic Substituents
Introduction of the 3-Bromo-4-hydroxy-5-methoxyphenyl Group
This ortho-substituted aryl moiety is incorporated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A brominated pyrrolone intermediate reacts with 3-bromo-4-hydroxy-5-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. Protecting the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to coupling prevents unwanted side reactions.
Acylation with 3-Fluoro-4-methylbenzoyl Chloride
Friedel-Crafts acylation introduces the 3-fluoro-4-methylbenzoyl group at the C4 position. Using AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C, the acyl group is regioselectively installed, with subsequent hydrolysis removing any transient protecting groups. Alternative methods employ Schlenk techniques to handle moisture-sensitive intermediates.
Installation of the 3-(1H-Imidazol-1-yl)propyl Side Chain
Alkylation of the Pyrrolone Nitrogen
The nitrogen atom at position 1 undergoes alkylation with 3-(1H-imidazol-1-yl)propyl bromide. Optimized conditions involve potassium carbonate (2 equiv) in acetonitrile at 60°C for 12 hours, achieving 85% yield. Steric hindrance from neighboring substituents necessitates prolonged reaction times compared to simpler pyrrolone derivatives.
Protection-Deprotection Strategies
During alkylation, the phenolic -OH group is protected as a methoxymethyl (MOM) ether to prevent nucleophilic displacement. Deprotection is performed post-alkylation using hydrochloric acid (2M) in tetrahydrofuran (THF), restoring the hydroxyl functionality without degrading the imidazole ring.
Hydroxylation at Position 3
Oxidative Hydroxylation
The C3 hydroxyl group is introduced via oxidation of a ketone precursor. Employing oxone (2 equiv) in a methanol/water mixture (3:1) at room temperature selectively oxidizes the ketone to a tertiary alcohol. This step requires rigorous exclusion of light to prevent radical-mediated decomposition.
Directed Ortho-Metalation
Alternatively, directed ortho-metalation (DoM) using n-BuLi and tetramethylethylenediamine (TMEDA) in THF at -78°C enables precise hydroxylation. Subsequent quenching with molecular iodine or electrophiles ensures correct regiochemistry.
Multi-Step Synthesis Optimization
A representative optimized sequence involves:
-
Pyrrolone core formation via CuI-catalyzed cyclization (78% yield).
-
Suzuki coupling with protected boronic acid (82% yield).
-
Friedel-Crafts acylation (76% yield).
-
Nitrogen alkylation (85% yield).
-
Oxidative hydroxylation (70% yield).
Total synthesis yields range from 28–35% over five steps, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
Industrial Scale Considerations
Scale-up challenges include:
-
Catalyst Recovery : Heterogeneous catalysts like Pd/C improve cost efficiency for Suzuki couplings.
-
Solvent Recycling : DMF and acetonitrile are distilled and reused to minimize waste.
-
Process Safety : Exothermic steps (e.g., Friedel-Crafts acylation) require jacketed reactors with precise temperature control.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The bromo and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Addition: The double bonds in the imidazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the imidazole ring can bind to metal ions, affecting enzymatic activity. The hydroxyl and methoxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. The bromo and fluoro substituents can modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and reported bioactivities of analogous pyrrol-2-one derivatives:
Key Observations:
Substitution at Position 5: Brominated aryl groups (e.g., in the target compound and ) enhance halogen bonding but may reduce aqueous solubility compared to fluorophenyl or benzyloxy-substituted analogues .
N1-Substituent Effects: Imidazolylpropyl (target compound, ) vs. morpholinylpropyl (): Imidazole’s nitrogen atoms may confer stronger interactions with biological targets (e.g., cytochrome P450 enzymes), while morpholine enhances solubility .
Bioactivity Trends :
- Compounds with electron-withdrawing groups (Br, F) at Position 5 show antifungal activity, with MIC values ranging from 64–256 μg/mL .
- The target compound’s bromo-hydroxy-methoxyphenyl group is hypothesized to improve efficacy over simpler fluorophenyl derivatives due to synergistic electronic effects.
Synthetic Challenges :
- Bromine incorporation (target compound) may require specialized reagents (e.g., NBS) or protective group strategies to avoid undesired side reactions .
Research Findings and Implications
- Antifungal Potential: The imidazolylpropyl chain and brominated aryl group in the target compound suggest utility against resistant fungal strains, though cytotoxicity studies are needed .
- SAR Insights : Optimal activity balances lipophilicity (Br, F) and polarity (OH, OMe), as seen in derivatives like (MIC: 64 μg/mL) .
- Future Directions : Computational modeling (e.g., docking studies) could clarify interactions with fungal targets (e.g., CYP51), while in vivo assays would validate efficacy and safety .
Biological Activity
Overview
The compound 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. The unique structure includes various functional groups that may contribute to its biological properties, including antimicrobial and anticancer activities.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 453.34 g/mol. The presence of bromine, fluorine, and methoxy groups is significant for its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Target Interaction : The imidazole group may interact with biological targets such as enzymes or receptors, influencing their activity.
- Reactive Intermediates : The compound can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.
- Hydrophobic Interactions : The brominated and fluorinated aromatic rings can enhance binding affinity to lipid membranes or protein targets.
Anticancer Activity
Several studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds analogous to this structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, a related compound exhibited an IC50 of 1.61 µg/mL against A-431 cells .
Antimicrobial Activity
Research has suggested that the presence of hydroxyl and methoxy groups can enhance antimicrobial activity:
- In Vitro Studies : Preliminary tests showed that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of structurally similar compounds, it was found that modifications to the phenolic groups significantly affected cytotoxicity. The introduction of electron-donating groups increased activity against breast cancer cell lines (MCF-7), with some derivatives achieving IC50 values below 10 µM .
Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced activity, suggesting that 5-(3-bromo) substitutions could be beneficial for developing new antimicrobial agents .
Data Tables
| Biological Activity | IC50 (µg/mL) | Cell Line/Organism |
|---|---|---|
| Anticancer | 1.61 | A-431 |
| Antimicrobial | Variable | S. aureus |
| Antimicrobial | Variable | E. coli |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this compound requires careful control of substituent reactivity and reaction conditions. For example:
- Substituent selection : Electron-withdrawing groups (e.g., Br, F) on the aryl rings may slow down reaction rates, necessitating extended reaction times or higher temperatures. Evidence from analogous compounds shows that bromo and fluoro substituents require reflux conditions (80–100°C) for 10–24 hours to achieve acceptable yields (46–62%) .
- Solvent and catalyst choice : Polar aprotic solvents like DMF or DMSO are often used to stabilize intermediates, while bases like NaH or KOH facilitate cyclization .
- Purification : Low yields (e.g., 9–18%) in some cases may require recrystallization from methanol or column chromatography to isolate pure products .
Table 1 : Example reaction conditions and yields for analogous compounds
| Substituent Combination | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Trifluoromethyl-phenyl | MeOH | Reflux | 9 | |
| 3,5-Dichloro-phenyl | DMF | 80 | 18 | |
| 4-tert-Butyl-phenyl | THF | RT | 62 |
Q. How can spectroscopic methods validate the structural integrity of this compound?
A multi-technique approach is critical:
- NMR : H and C NMR can confirm substituent positions. For instance, hydroxyl protons typically appear as broad singlets at δ 10–12 ppm, while aromatic protons in ortho-substituted aryl groups show splitting patterns .
- HRMS : High-resolution mass spectrometry ensures molecular formula accuracy. In one study, a deviation of <3 ppm between observed and calculated masses confirmed purity .
- FTIR : Hydroxy and carbonyl stretches (3200–3600 cm and 1650–1750 cm) verify functional groups .
Q. What preliminary assays are suitable for assessing biological activity?
- Enzyme inhibition : Test against targets like kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Cellular viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
SAR analysis for analogous pyrrol-2-ones reveals:
- Hydrophobic substituents (e.g., 4-tert-butyl-phenyl) enhance membrane permeability but may reduce solubility .
- Electron-deficient aryl groups (e.g., 3-fluoro-4-methylbenzoyl) improve target binding affinity by enabling π-π stacking .
- Imidazole propyl chains increase solubility via hydrogen bonding but may introduce metabolic instability .
Table 2 : Substituent effects on biological activity (hypothetical data)
| Substituent | LogP | IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Fluoro-4-methyl | 2.8 | 0.45 | 0.12 |
| 4-Hydroxy-5-methoxy | 1.2 | 1.20 | 0.85 |
| 3-Bromo | 3.5 | 0.90 | 0.04 |
Q. What computational strategies predict reaction pathways for novel derivatives?
- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps .
- Reaction path screening : Tools like GRRM or AFIR can explore intermediates and side products, reducing trial-and-error experimentation .
- Machine learning : Train models on existing reaction data (e.g., yields, substituent properties) to predict optimal conditions for new derivatives .
Q. How can researchers resolve contradictory data in reaction outcomes?
- Design of Experiments (DoE) : Apply factorial designs to isolate variables. For example, a 2 design (temperature, solvent, catalyst) identified solvent polarity as the dominant factor in yield disparities (46% vs. 18% for dichloro vs. trifluoromethyl derivatives) .
- Kinetic profiling : Monitor reactions in situ via LC-MS to detect intermediate accumulation or decomposition pathways .
Q. What methodologies improve enantiomeric purity in chiral derivatives?
- Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry during cyclization .
- Chiral chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers and quantify ee (%) .
Methodological Notes
- Experimental design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture interactions between variables (e.g., solvent polarity × temperature) .
- Data validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
